BOC-D-DAB-OH
Overview
Description
BOC-D-DAB-OH: is a derivative of the amino acid butyric acid, where the hydrogen atoms at positions 2 and 4 are replaced by amino groups. This compound is often used in peptide synthesis due to its unique properties and protective groups.
Mechanism of Action
Target of Action
Boc-D-2,4-diaminobutyric acid primarily targets the enzyme GABA transaminase . This enzyme plays a crucial role in the conversion of GABA back to glutamate .
Mode of Action
The compound acts as an inhibitor of GABA transaminase . When the enzyme is inhibited, the conversion of GABA back to glutamate cannot occur, leading to elevated levels of GABA . It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by Boc-D-2,4-diaminobutyric acid is the GABAergic pathway . By inhibiting GABA transaminase, the compound disrupts the normal conversion of GABA to glutamate, leading to an increase in GABA levels . This can have downstream effects on neural signaling and neurotransmission.
Pharmacokinetics
It’s known that the compound is a white crystalline powder with a melting point of 201-205 °c and a boiling point of 388238ºC at 760 mmHg . It’s recommended to store the compound at 2-8°C .
Result of Action
The inhibition of GABA transaminase and the subsequent increase in GABA levels can have significant effects at the molecular and cellular levels . Elevated GABA levels can affect neural signaling and potentially lead to changes in mood, anxiety levels, and other neurological effects.
Action Environment
The action, efficacy, and stability of Boc-D-2,4-diaminobutyric acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it’s recommended to store the compound at 2-8°C . Furthermore, the compound’s efficacy may be influenced by the presence of other compounds or conditions within the body, although more research is needed to fully understand these interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of BOC-D-DAB-OH typically involves the reaction of tert-butoxycarbonyl-D-aminobutyric acid with 2,4-diaminobutyric acid in an appropriate solvent. The reaction conditions often include the use of a base to facilitate the reaction and subsequent purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: BOC-D-DAB-OH undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the amino groups.
Reduction: Reduction reactions can be employed to convert the compound into different derivatives.
Substitution: Substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
BOC-D-DAB-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialized chemicals and materials
Comparison with Similar Compounds
- L-2,4-diaminobutyric acid
- D-2,4-diaminobutyric acid dihydrochloride
- Nalpha-Fmoc-Ngamma-Boc-L-2,4-diaminobutyric acid
Comparison: BOC-D-DAB-OH is unique due to its protective Boc group, which makes it particularly useful in peptide synthesis. This protective group can be selectively removed under mild conditions, allowing for the synthesis of complex peptides without unwanted side reactions .
Properties
IUPAC Name |
(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPCLPRWLKUIQ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427334 | |
Record name | Boc-D-2,4-diaminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80445-78-9 | |
Record name | Boc-D-2,4-diaminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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